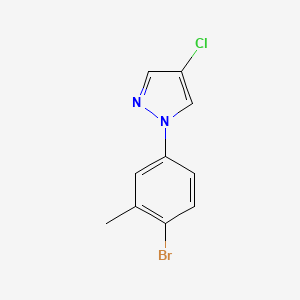

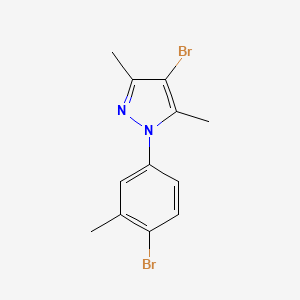

4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

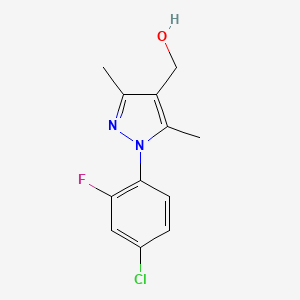

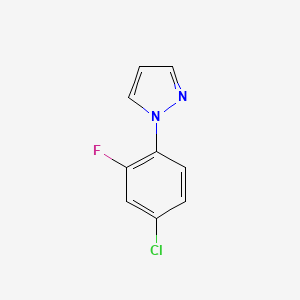

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In the case of “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole”, it is a pyrazole derivative with bromine and methyl groups attached to the ring .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, with bromine and methyl groups attached at specific positions. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As a brominated pyrazole, “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole” could potentially undergo various chemical reactions. The bromine atoms could be replaced in nucleophilic substitution reactions, while the methyl groups could be involved in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromo-1H-pyrazole, a similar compound, is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that your compound could potentially be used in a similar manner.

Inhibitor of Liver Alcohol Dehydrogenase

4-Bromo-1H-pyrazole has been shown to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body. Therefore, your compound might also have potential applications in this area.

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

4-Bromo-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This indicates that your compound could be used as a precursor in the synthesis of other chemical compounds.

Synthesis of 1,4’-Bipyrazoles

4-Bromo-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in organic electronics and photonics.

Brominated Phenol Derivatives

4-Bromo-3-methylphenol, another similar compound, participates in the total synthesis of 3-methylcalix[4]arene . This suggests that your compound could potentially be used in the synthesis of calixarene derivatives, which have applications in areas like sensor technology, drug delivery, and environmental remediation.

Synthesis of Nickel Complexes

4-Bromo-3-methylphenol may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphosphine)nickel(II), a protected alcohol-functionalized initiator . This indicates that your compound could potentially be used in the synthesis of metal complexes with specific functionalities.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As a brominated compound, “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole” could potentially be hazardous if ingested, inhaled, or in contact with skin. Proper safety precautions should be taken when handling it .

Future Directions

Mechanism of Action

Target of Action

Brominated phenols like 4-bromo-3-methylphenol and bromopyrazoles have been used in various chemical syntheses, suggesting that they might interact with a wide range of molecular targets.

Mode of Action

This can lead to changes in the function of the target molecule .

Biochemical Pathways

Brominated compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The presence of bromine atoms might influence the compound’s bioavailability, as halogens can affect a drug’s absorption and distribution .

Result of Action

Brominated compounds can cause a variety of effects depending on their specific targets and the nature of their interactions .

properties

IUPAC Name |

4-bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2N2/c1-7-6-10(4-5-11(7)13)16-9(3)12(14)8(2)15-16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAIHCHCUZMLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)Br)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)